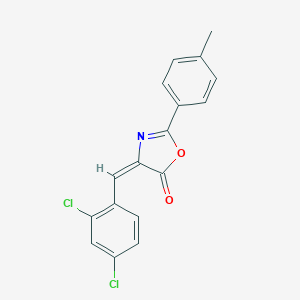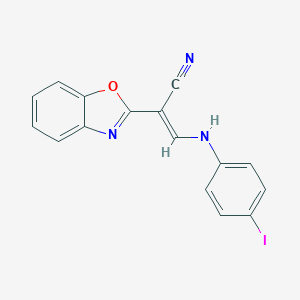![molecular formula C17H23N3O B273959 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}](/img/structure/B273959.png)
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}, also known as CPH, is a compound that has been widely studied for its potential use in scientific research. CPH is a hydrazone derivative of 1,2-cyclohexanedione, which is a diketone compound that is commonly used in organic synthesis. CPH has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
作用機序
The mechanism of action of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} is thought to involve the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the DAT, 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} increases the levels of dopamine in the brain, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine levels in the brain. In addition to its effects on the DAT, 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has also been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of dopamine and other monoamine neurotransmitters. 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} is its ability to selectively inhibit the dopamine transporter, making it a useful tool for studying the function of dopamine in the brain. However, 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has also been shown to have off-target effects on other neurotransmitter systems, which may limit its usefulness in certain experimental contexts. In addition, the synthesis of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} can be challenging, and the compound may be difficult to purify to a high degree of purity.
将来の方向性
There are a number of potential future directions for research on 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}. One area of interest is the development of more selective inhibitors of the dopamine transporter, which may have fewer off-target effects than 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}. Another area of interest is the investigation of the potential neuroprotective effects of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}, which may be relevant for the treatment of neurodegenerative diseases such as Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} and its effects on the dopaminergic system.
合成法
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} can be synthesized using a variety of methods, including the reaction of 1,2-cyclohexanedione with piperidine and 4-(phenylhydrazono)phenol. Other methods include the reaction of 1,2-cyclohexanedione with piperidine and 4-(phenylhydrazono)benzaldehyde, or the reaction of 1,2-cyclohexanedione with piperidine and 4-(phenylhydrazono)acetophenone. The synthesis of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} is typically carried out using standard organic chemistry techniques, and the resulting compound can be purified using column chromatography or other methods.
科学的研究の応用
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has been used in a variety of scientific research applications, including as a tool for studying the function of the dopamine transporter (DAT) in the brain. 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has been shown to inhibit the uptake of dopamine by the DAT, leading to increased levels of dopamine in the brain. This effect has been used to study the role of dopamine in a variety of physiological processes, including addiction, reward, and motor function.
特性
製品名 |
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} |
|---|---|
分子式 |
C17H23N3O |
分子量 |
285.4 g/mol |
IUPAC名 |
(2Z)-2-[(4-piperidin-1-ylphenyl)hydrazinylidene]cyclohexan-1-one |
InChI |
InChI=1S/C17H23N3O/c21-17-7-3-2-6-16(17)19-18-14-8-10-15(11-9-14)20-12-4-1-5-13-20/h8-11,18H,1-7,12-13H2/b19-16- |
InChIキー |
SUFSHLSOMFYULF-MNDPQUGUSA-N |
異性体SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N/N=C\3/CCCCC3=O |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NN=C3CCCCC3=O |
正規SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NN=C3CCCCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)
![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)
![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)


![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273901.png)
![(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273902.png)

